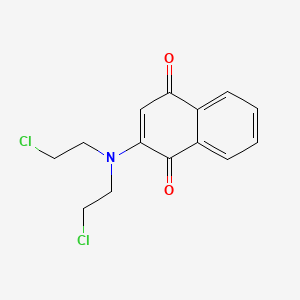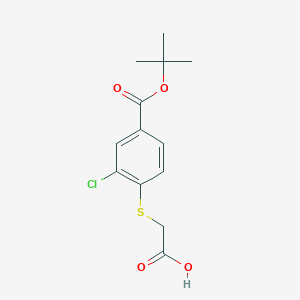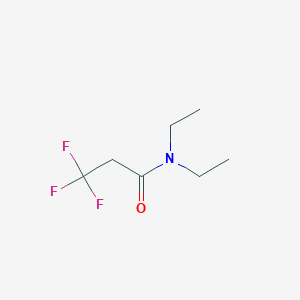
N,N-Diethyl-3,3,3-trifluoropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,3,3-trifluoropropanamide is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a propanamide backbone, with diethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,3,3-trifluoropropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the required reaction conditions and optimizing yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,3,3-trifluoropropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-3,3,3-trifluoropropionamide
- N,N-Dimethyl-3,3,3-trifluoropropanamide
- N,N-Diethyl-2,2,2-trifluoroacetamide
Uniqueness
N,N-Diethyl-3,3,3-trifluoropropanamide is unique due to its specific trifluoromethyl group attached to the propanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, lipophilicity, and specific reactivity.
Propiedades
Número CAS |
124397-92-8 |
|---|---|
Fórmula molecular |
C7H12F3NO |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
N,N-diethyl-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H12F3NO/c1-3-11(4-2)6(12)5-7(8,9)10/h3-5H2,1-2H3 |
Clave InChI |
HEELAURFSABMDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


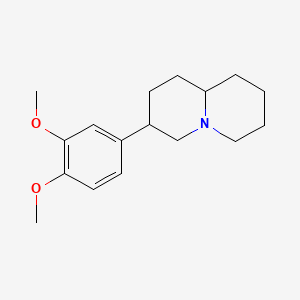
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
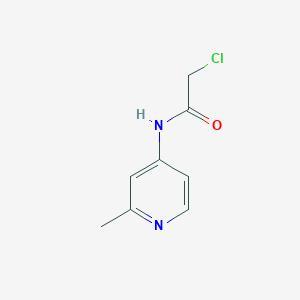
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)

